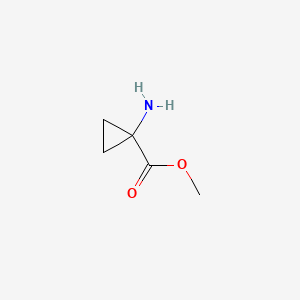

Methyl 1-aminocyclopropanecarboxylate

CAS No.: 72784-43-1

Cat. No.: VC2422493

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72784-43-1 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | methyl 1-aminocyclopropane-1-carboxylate |

| Standard InChI | InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 |

| Standard InChI Key | CSHMCEYIMFSLSS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC1)N |

| Canonical SMILES | COC(=O)C1(CC1)N |

Introduction

Chemical Structure and Basic Properties

Methyl 1-aminocyclopropanecarboxylate is characterized by a cyclopropane ring structure with an amino group and a methyl ester functional group. The compound has distinctive structural properties that contribute to its biological activity and chemical behavior.

Molecular Identification

The compound exists in two main forms: the free base and the hydrochloride salt. The molecular formula of the free base is C5H9NO2, while the hydrochloride salt has the formula C5H10ClNO2 . The molecular weight of the free base is 115.13 g/mol, compared to 151.59 g/mol for the hydrochloride salt .

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Chemical Formula | C5H9NO2 | C5H10ClNO2 |

| Molecular Weight | 115.13 g/mol | 151.59 g/mol |

| CAS Number | 72784-43-1 | 72784-42-0 |

| State | Not specified | Solid |

Structural Representations

The structural characteristics of Methyl 1-aminocyclopropanecarboxylate include a three-membered cyclopropane ring with an amino group and a methoxycarbonyl group attached to the same carbon atom. This unique structure contributes to its reactivity and biological activity.

The compound can be represented using various notations:

| Representation Type | Value |

|---|---|

| IUPAC Name | methyl 1-aminocyclopropane-1-carboxylate |

| InChI | InChI=1S/C5H9NO2/c1-8-4(7)5(6)2-3-5/h2-3,6H2,1H3 |

| InChIKey | CSHMCEYIMFSLSS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC1)N |

These structural identifiers provide standardized ways to represent the compound in chemical databases and literature .

Chemical and Physical Properties

The physical and chemical properties of Methyl 1-aminocyclopropanecarboxylate determine its behavior in various experimental conditions and biological systems.

| Property | Details |

|---|---|

| Storage Condition | -20°C (recommended) |

| Long-term Storage | At -80°C, use within 6 months; at -20°C, use within 1 month |

| Solubility Enhancement | Heat to 37°C and use ultrasonic bath to increase solubility |

| Shipping Condition | With blue ice (evaluation sample); room temperature or with blue ice upon request (other sizes) |

To prepare stock solutions of different concentrations, the following volumes of solvent are recommended per amount of compound:

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 6.5967 mL | 32.9837 mL | 65.9674 mL |

| 5 mM | 1.3193 mL | 6.5967 mL | 13.1935 mL |

| 10 mM | 0.6597 mL | 3.2984 mL | 6.5967 mL |

These guidelines help researchers prepare solutions of appropriate concentrations for various experimental applications .

Nomenclature and Identifiers

Methyl 1-aminocyclopropanecarboxylate is known by several synonyms and identifiers in chemical databases and commercial catalogs.

Synonyms and Alternative Names

The compound is known by multiple names across different sources:

| Category | Names |

|---|---|

| Common Synonyms | Methyl 1-aminocyclopropane-1-carboxylate; ACPCM; Methyl 1-amino-1-cyclopropylcarboxylate; Cyclopropanecarboxylic acid, 1-amino-, Methyl ester |

| Database Identifiers | MFCD00906963 (MDL); DTXSID20370671; CB11459657 (ChemicalBook) |

| Hydrochloride Salt Synonyms | 1-Aminocyclopropane-1-carboxylic acid methyl ester hydrochloride; Methyl 1-aminocyclopropanecarboxylate HCl; ACPC-OMe HCl |

These various identifiers and names facilitate the identification and sourcing of the compound across different chemical databases and supplier catalogs .

Biological Significance

Methyl 1-aminocyclopropanecarboxylate is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), which plays a crucial role in plant physiology as the immediate precursor to ethylene.

Relationship to Ethylene Biosynthesis

The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is synthesized from S-adenosyl-L-methionine by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACS) . This reaction represents the rate-limiting step in ethylene biosynthesis in plants.

Ethylene is a gaseous plant hormone responsible for regulating various developmental processes in plants, including:

-

Initiation of fruit ripening

-

Shoot and root growth and differentiation

-

Leaf and fruit abscission

-

Flower opening

Methyl 1-aminocyclopropanecarboxylate, as the methyl ester derivative of ACC, has potential research applications in studying ethylene biosynthesis and signaling pathways.

| Manufacturer | Product Description | Package Size | Price (USD) |

|---|---|---|---|

| TRC | Methyl 1-aminocyclopropanecarboxylate | 250 mg | $55 |

| TRC | Methyl 1-aminocyclopropanecarboxylate | 1 g | $75 |

| Usbiological | Methyl 1-aminocyclopropanecarboxylate | 100 mg | $305 |

| AK Scientific | Methyl 1-aminocyclopropanecarboxylate | 10 g | $411 |

| American Custom Chemicals Corporation | Methyl 1-aminocyclopropanecarboxylate 95.00% | 5 g | $1,322.48 |

| Hazard Category | Classification |

|---|---|

| Skin Effects | Skin Irritation, Category 2 (H315) |

| Eye Effects | Serious Eye Irritation, Category 2 (H319) |

| Respiratory Effects | Specific Target Organ Toxicity - Single Exposure, Category 3 (H335) |

These classifications indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Research Applications

Methyl 1-aminocyclopropanecarboxylate has potential applications in various research fields, particularly in plant science and agricultural research.

Plant Science Research

The compound is valuable for studying:

-

Ethylene biosynthesis pathways

-

Plant hormone signaling mechanisms

-

Fruit ripening processes

-

Plant stress responses

-

Developmental biology in plants

These applications stem from its relationship to ACC and the ethylene biosynthesis pathway, which is critical for understanding numerous plant developmental processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume